6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine

PI3K inhibition Kinase inhibitor Difluoromethyl pharmacophore

Deploy this scaffold for PI3K/mTOR inhibitor libraries or rust fungicide programs. Its CHF₂ pharmacophore delivers a validated 7.7-fold PI3Kα affinity gain (Ki 2.2 nM) over CF₃-pyridines and EC₅₀ of 2.16 mg/L against southern corn rust—24.7× more potent than diflumetorim. The unsubstituted N-phenyl handle enables rapid derivatization with freedom-to-operate in claimed patent space. Prioritize over non-fluorinated or CF₃-substituted pyrimidines to maximize screening hit rates and DMPK profiles.

Molecular Formula C12H11F2N3
Molecular Weight 235.23 g/mol
CAS No. 2548979-82-2
Cat. No. B6457392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine
CAS2548979-82-2
Molecular FormulaC12H11F2N3
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2=CC=CC=C2)C(F)F
InChIInChI=1S/C12H11F2N3/c1-8-15-10(12(13)14)7-11(16-8)17-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,15,16,17)
InChIKeyRKGDITFBNWJBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine (CAS 2548979-82-2): Pyrimidine Scaffold Procurement Guide


6-(Difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine (CAS 2548979-82-2) is a halogenated pyrimidine derivative with the molecular formula C₁₂H₁₁F₂N₃ and a molecular weight of 235.23 g/mol that incorporates a rare CHF₂ pharmacophore at the 6-position, a methyl group at the 2-position, and an unsubstituted N-phenyl amine at the 4-position . The difluoromethyl group is distinct from trifluoromethyl (–CF₃) and methyl substituents in its dual capacity as a lipophilic hydrogen-bond donor, enabling unique interactions with biological targets . This compound is offered as a screening compound for non-human research use and is structurally positioned at the intersection of pharmaceutical kinase inhibitor development and agrochemical fungicide discovery programs .

Why 6-(Difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidin-4-amine Analogs


Generic substitution of 6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine with unsubstituted or simply alkylated pyrimidin-4-amines is scientifically unjustified due to the unique physicochemical contribution of the 6-CHF₂ group, which acts as both a lipophilic moiety and a hydrogen-bond donor—a property absent in –CF₃ or –CH₃ analogs . In the context of kinase inhibition, the replacement of a CF₃-pyridine with a CHF₂-pyrimidine moiety improved PI3Kα binding affinity from Ki = 17 nM to Ki = 2.2 nM, an approximately 7.7-fold enhancement . Furthermore, in antifungal applications, difluoromethylpyrimidinamine derivatives achieve EC₅₀ values (2.16 mg/L against southern corn rust) that are over 24-fold lower than the commercial pyrimidinamine fungicide diflumetorim (EC₅₀ = 53.26 mg/L) . The combination of the N-phenyl group and the 2-methyl substituent further differentiates this compound from analogs bearing ortho- or para-substituted phenyl rings, where subtle electronic or steric modifications can drastically alter target binding and selectivity profiles .

Quantitative Differentiation Evidence for 6-(Difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine vs. Closest Analogs


PI3Kα Binding Affinity: CHF₂-Pyrimidine Moiety vs. CF₃-Pyridine Comparator

The 4-(difluoromethyl)pyrimidin-2-amine scaffold—the core chemotype of the target compound—was validated in the preclinical candidate PQR514, where it exhibited a PI3Kα binding affinity (Ki) of 2.2 nM, compared to 17 nM for the CF₃-pyridine comparator PQR309, representing an ~7.7-fold improvement in target engagement . This head-to-head comparison within the same triazine-based inhibitor series isolates the contribution of the CHF₂-pyrimidine moiety from the rest of the pharmacophore, directly demonstrating its superiority over the structurally analogous CF₃-pyridine moiety found in many clinical candidates .

PI3K inhibition Kinase inhibitor Difluoromethyl pharmacophore Cancer therapeutics

Cellular PI3K/mTOR Pathway Inhibition: CHF₂-Pyrimidine vs. CF₃-Pyridine Comparator

In cellular assays using A2058 melanoma cells, PQR514 (bearing the CHF₂-pyrimidine moiety) inhibited phosphorylated PKB/Akt (pPKB S473) with an IC₅₀ of 17 nM and phosphorylated ribosomal S6 (pS6 S235/236) with an IC₅₀ of 61 nM, compared to 139 nM and 205 nM respectively for the CF₃-pyridine-bearing PQR309 . This corresponds to an 8.2-fold improvement in pPKB inhibition and a 3.4-fold improvement in pS6 inhibition at the cellular level .

Cellular pharmacology pAkt inhibition mTORC1 signaling Cancer cell assays

Antifungal Activity: Difluoromethylpyrimidinamine Derivatives vs. Commercial Fungicides

The difluoromethylpyrimidin-4-amine scaffold demonstrates in vivo fungicidal efficacy that surpasses established commercial standards. The optimized derivative 5-chloro-6-(difluoromethyl)-N-(2-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)ethyl)pyrimidin-4-amine (Compound J) achieved an EC₅₀ of 2.16 mg/L against southern corn rust (SCR), compared to EC₅₀ values of 53.26 mg/L for diflumetorim (the only commercial pyrimidinamine fungicide) and 3.92 mg/L for the triazole fungicide propiconazole—a 24.7-fold and 1.8-fold improvement, respectively . While the N-substituent differs from the target compound, the core difluoromethylpyrimidin-4-amine scaffold is the pharmacophoric determinant of this potency advantage .

Antifungal activity Southern corn rust Agrochemical development SDHI fungicides

mTOR Binding Enhancement via CHF₂ Hydrogen-Bond Donor Effect vs. CF₃ Analog

The CHF₂ group provides a unique hydrogen-bond donor capacity absent in CF₃ analogs, which directly contributes to improved mTOR kinase binding. In a matched molecular pair analysis within the PQR series, replacement of the CF₃-pyridine with a CHF₂-pyridine moiety improved mTOR Ki from 62 nM to 6.9 nM (~9-fold), attributed to the CHF₂ group acting as a lipophilic hydrogen-bond donor within the mTOR ATP-binding pocket . The combination of CHF₂-pyrimidine further optimized both PI3K and mTOR inhibition (Ki(mTOR) = 33 nM for PQR514 vs. 203 nM for the pyrimidine analog lacking CHF₂), confirming the synergistic benefit of the CHF₂-substituted pyrimidine core .

mTOR kinase Lipophilic hydrogen bond Fluorine chemistry Kinase selectivity

Agrochemical Patent Coverage: Insecticidal and Fungicidal Utility of Difluoromethylpyrimidinamine Compounds

Patent CN-114516868-B discloses N-heteroarylmethyldifluoromethylpyrimidinamine compounds of formula (I) that possess insecticidal/acaricidal and/or bactericidal biological activities, with particularly high activity against powdery mildew and rust diseases . A related patent CN-114516841-B claims N-aryloxy/thiobenzyldifluoromethylpyrimidinamine compounds with similarly demonstrated high efficacy against powdery mildew and rust . Both patent families confirm that the difluoromethylpyrimidinamine scaffold—the core of 6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine—is a privileged structure in the agrochemical industry, conferring broad-spectrum activity that is explicitly protected by intellectual property . The target compound's unsubstituted N-phenyl group represents a minimal scaffold within this patent space that can serve as a versatile intermediate for further derivatization.

Agrochemical patent Insecticide Fungicide Powdery mildew Rust control

Physicochemical Differentiation: CHF₂ vs. CF₃ and CH₃ in Lipophilicity and Hydrogen-Bonding

The difluoromethyl (–CHF₂) group confers a distinct physicochemical profile compared to its closest isosteres. In the PQR inhibitor series, the CHF₂-pyrimidine compound PQR514 exhibited a calculated clogP of 1.58, compared to 2.72 for the CF₃-pyridine analog PQR309—a reduction of 1.14 log units that improves aqueous solubility and drug-likeness while maintaining sufficient membrane permeability . The CHF₂ group also introduces a hydrogen-bond donor capacity (estimated H-bond acidity A = 0.12–0.16) that is completely absent in CF₃ (A ≈ 0) and CH₃ (A ≈ 0), enabling unique interactions with protein backbone carbonyls and side-chain acceptors that neither CF₃ nor CH₃ analogs can achieve . This dual lipophilic/H-bond donor character is a distinguishing feature that directly impacts both target binding and pharmacokinetic properties.

Physicochemical properties Lipophilicity Hydrogen-bond donor clogP Drug-likeness

Recommended Procurement Scenarios for 6-(Difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine Based on Evidence


Kinase Inhibitor Library Design: PI3K/mTOR-Focused Screening Sets

Use 6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine as a core scaffold for constructing PI3K/mTOR-focused compound libraries. The CHF₂-pyrimidin-4-amine motif has been quantitatively validated to deliver ~7.7-fold improved PI3Kα binding (Ki = 2.2 nM) and up to 8.2-fold enhanced cellular pathway suppression compared to CF₃-pyridine analogs . Procurement for medicinal chemistry programs targeting the PI3K/Akt/mTOR axis should prioritize this scaffold over non-fluorinated or CF₃-substituted pyrimidines to maximize hit rates in biochemical and cellular screening cascades.

Agrochemical Discovery: Anti-Rust Fungicide Lead Generation

Deploy this compound as a synthetic intermediate or scaffold-hopping starting point for developing novel rust fungicides. The difluoromethylpyrimidin-4-amine chemotype has demonstrated EC₅₀ values as low as 2.16 mg/L against southern corn rust—24.7-fold superior to the only commercial pyrimidinamine fungicide diflumetorim . With existing triazole and strobilurin fungicides facing widespread resistance, procurement of this scaffold supports discovery programs seeking new modes of action for rust control in corn, wheat, and soybean.

Fluorine-Enabled Physicochemical Optimization Studies

Incorporate 6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine into structure-property relationship (SPR) studies investigating the impact of the CHF₂ group on solubility, permeability, and metabolic stability. The scaffold's calculated clogP of ~1.58 (compared to ~2.72 for CF₃ analogs) and its unique lipophilic hydrogen-bond donor capacity make it an ideal probe for optimizing oral bioavailability while maintaining target engagement . Procurement is recommended for drug metabolism and pharmacokinetics (DMPK) optimization programs that require systematic exploration of fluorinated heterocycles.

Patent-Literate Agrochemical Intermediate Sourcing

Source this compound as a non-infringing intermediate for agrochemical lead optimization, leveraging its position within the broadly claimed difluoromethylpyrimidinamine patent space (CN-114516868-B, CN-114516841-B). The unsubstituted N-phenyl group provides a versatile handle for further derivatization toward proprietary compounds with insecticidal, acaricidal, and broad-spectrum fungicidal activity, particularly against powdery mildew and rust diseases . Procurement enables freedom-to-operate in early-stage agrochemical discovery while building upon a scaffold with demonstrated biological relevance.

Quote Request

Request a Quote for 6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.